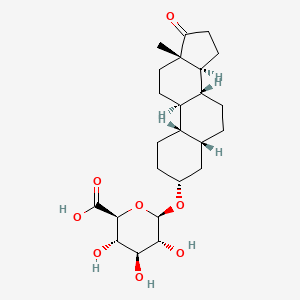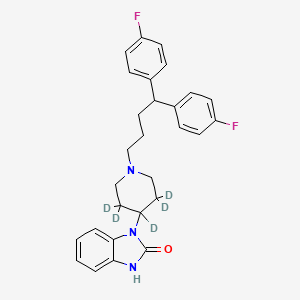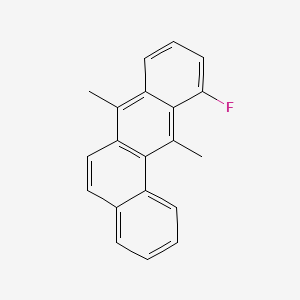
Benz(a)anthracene, 7,12-dimethyl-11-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene, 7,12-dimethyl-11-fluoro- is a polycyclic aromatic hydrocarbon with a complex structure that includes multiple fused benzene rings. This compound is known for its significant role in scientific research, particularly in the fields of chemistry and biology. It is a derivative of benz(a)anthracene, which is a well-known carcinogenic compound found in tobacco smoke and produced during the incomplete combustion of organic matter .
Méthodes De Préparation
The synthesis of Benz(a)anthracene, 7,12-dimethyl-11-fluoro- typically involves several steps, including the introduction of methyl and fluoro groups to the benz(a)anthracene core. One common method involves the use of Friedel-Crafts alkylation to introduce the methyl groups, followed by fluorination using appropriate fluorinating agents. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .
Industrial production methods for this compound are less common due to its specialized applications in research. similar compounds are often produced through large-scale organic synthesis techniques involving high-purity reagents and controlled reaction environments .
Analyse Des Réactions Chimiques
Benz(a)anthracene, 7,12-dimethyl-11-fluoro- undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce various hydrogenated compounds .
Applications De Recherche Scientifique
Benz(a)anthracene, 7,12-dimethyl-11-fluoro- has several important applications in scientific research:
Mécanisme D'action
The mechanism by which Benz(a)anthracene, 7,12-dimethyl-11-fluoro- exerts its effects involves its interaction with cellular components. It is known to undergo metabolic activation in the body, leading to the formation of reactive intermediates that can bind to DNA and proteins. This binding can result in mutations and other cellular damage, contributing to its carcinogenic properties . The molecular targets and pathways involved include the cytochrome P450 enzymes, which play a crucial role in its metabolic activation .
Comparaison Avec Des Composés Similaires
Benz(a)anthracene, 7,12-dimethyl-11-fluoro- can be compared with other similar compounds such as:
7,12-Dimethylbenz(a)anthracene: This compound is also a potent carcinogen and is widely used in cancer research.
Benz(a)anthracene: The parent compound, known for its carcinogenic properties and presence in tobacco smoke.
Fluorinated polycyclic aromatic hydrocarbons: These compounds share similar structural features and are studied for their unique chemical and biological properties.
The uniqueness of Benz(a)anthracene, 7,12-dimethyl-11-fluoro- lies in its specific substitution pattern, which influences its reactivity and biological effects .
Propriétés
Numéro CAS |
2023-61-2 |
|---|---|
Formule moléculaire |
C20H15F |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
11-fluoro-7,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H15F/c1-12-15-8-5-9-18(21)20(15)13(2)19-16(12)11-10-14-6-3-4-7-17(14)19/h3-11H,1-2H3 |
Clé InChI |
FKCRHSIFNGMCEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=C(C2=C(C3=C1C=CC4=CC=CC=C43)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


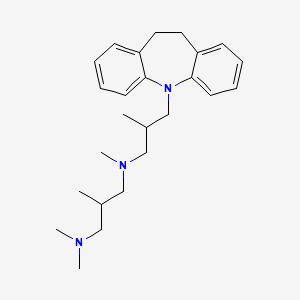
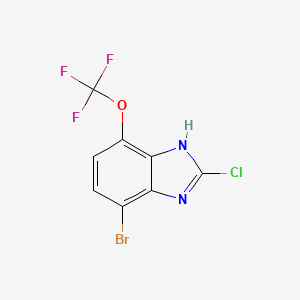
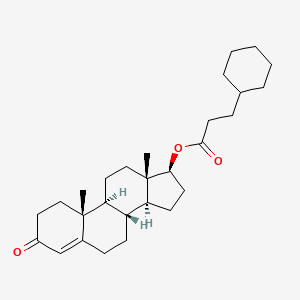


![2-[4-(Tetrahydro-1(2H)-pyrimidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13430603.png)
![2',7'-dichloro-3',6'-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9'-xanthene]-5-one](/img/structure/B13430608.png)
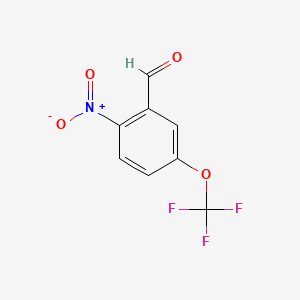
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxyacetamide](/img/structure/B13430613.png)
![[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13430617.png)
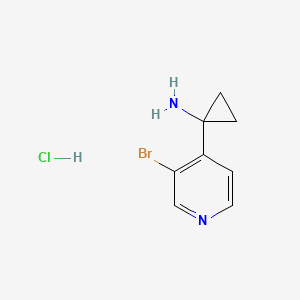
![4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol](/img/structure/B13430620.png)
